molecular formula C23H18N3O4- B14745104 2-[[4-(2-Cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate

2-[[4-(2-Cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate

Cat. No.: B14745104
M. Wt: 400.4 g/mol
InChI Key: CJEHUZOZGSKASY-UHFFFAOYSA-M
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Description

2-[[4-(2-Cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate is a complex organic compound with a unique structure that includes a cyano group, a nitro group, and an ethyl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(2-Cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[[4-(2-Cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyano and nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Amines: Reduction of the nitro and cyano groups can yield primary and secondary amines.

    Substituted Derivatives: Nucleophilic substitution can lead to various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[[4-(2-Cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or ligand in biological assays to study the interaction with various biomolecules.

Mechanism of Action

The mechanism of action of 2-[[4-(2-Cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate involves its interaction with specific molecular targets. The cyano and nitro groups can participate in hydrogen bonding and electrostatic interactions with target proteins or enzymes, modulating their activity. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[4-(2-Cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate is unique due to the presence of both a cyano and a nitro group, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C23H18N3O4-

Molecular Weight

400.4 g/mol

IUPAC Name

2-[[4-(2-cyanophenyl)phenyl]methylamino]-4-ethyl-3-nitrobenzoate

InChI

InChI=1S/C23H19N3O4/c1-2-16-11-12-20(23(27)28)21(22(16)26(29)30)25-14-15-7-9-17(10-8-15)19-6-4-3-5-18(19)13-24/h3-12,25H,2,14H2,1H3,(H,27,28)/p-1

InChI Key

CJEHUZOZGSKASY-UHFFFAOYSA-M

Canonical SMILES

CCC1=C(C(=C(C=C1)C(=O)[O-])NCC2=CC=C(C=C2)C3=CC=CC=C3C#N)[N+](=O)[O-]

Origin of Product

United States

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